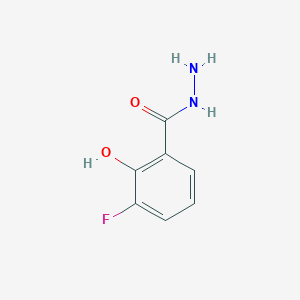

3-Fluoro-2-hydroxybenzohydrazide

Beschreibung

3-Fluor-2-hydroxybenzohydrazid ist eine organische Verbindung mit der Summenformel C7H7FN2O2. Es ist ein Derivat von Benzohydrazid, bei dem ein Fluoratom an der dritten Position und eine Hydroxylgruppe an der zweiten Position des Benzolrings substituiert sind.

Eigenschaften

Molekularformel |

C7H7FN2O2 |

|---|---|

Molekulargewicht |

170.14 g/mol |

IUPAC-Name |

3-fluoro-2-hydroxybenzohydrazide |

InChI |

InChI=1S/C7H7FN2O2/c8-5-3-1-2-4(6(5)11)7(12)10-9/h1-3,11H,9H2,(H,10,12) |

InChI-Schlüssel |

HOWPEQBBZJJXBX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)F)O)C(=O)NN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Fluor-2-hydroxybenzohydrazid erfolgt typischerweise durch Reaktion von 3-Fluorbenzoesäure mit Hydrazinhydrat. Der Prozess kann wie folgt zusammengefasst werden:

Veresterung: 3-Fluorbenzoesäure wird zunächst unter Verwendung von Ethanol und Schwefelsäure verestert, um Ethyl-3-fluorbenzoat zu bilden.

Hydrazinolyse: Der Ester wird dann unter Rückflussbedingungen mit Hydrazinhydrat umgesetzt, um 3-Fluor-2-hydroxybenzohydrazid zu ergeben.

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für 3-Fluor-2-hydroxybenzohydrazid nicht allgemein dokumentiert sind, umfasst der allgemeine Ansatz eine großtechnische Veresterung, gefolgt von Hydrazinolyse. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Fluor-2-hydroxybenzohydrazid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können es in Amine oder andere reduzierte Formen umwandeln.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der fluorierten Position.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Chinone und verwandte Verbindungen.

Reduktion: Amine und andere reduzierte Derivate.

Substitution: Verschiedene substituierte Benzohydrazide, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of hydrazides, including 3-Fluoro-2-hydroxybenzohydrazide, exhibit promising anticancer properties.

- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways involving caspases .

- Case Study : A study demonstrated that metal complexes formed with hydrazide derivatives showed enhanced anticancer activity against various human cancer cell lines, such as HeLa and MCF-7, with IC50 values ranging from 1 to 5 µM .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor.

- Biological Targets : It may interact with enzymes involved in cancer metabolism and inflammation pathways, although specific targets are still under investigation .

- Research Findings : Preliminary studies suggest that similar compounds can inhibit enzymes critical for tumor growth, indicating a potential role for this compound in cancer therapy .

Chemosensing

The compound has been explored as a chemosensor for detecting metal ions due to its ability to form stable complexes.

- Detection of Metal Ions : Studies have shown that hydrazone-based sensors can selectively detect iron(III) and copper(II) ions in environmental samples. The fluorescence response enhances upon binding these ions, making it a useful tool for environmental monitoring .

| Metal Ion | Detection Method | Response Type | Reference |

|---|---|---|---|

| Iron(III) | Fluorescence | Turn-on | |

| Copper(II) | Colorimetric | Visual Change |

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens.

- Case Study : In vitro studies revealed significant antibacterial activity against Escherichia coli, with a zone of inhibition measuring 12 mm at a concentration of 300 mg/mL . This suggests its potential use in developing new antimicrobial agents.

Synthesis and Characterization

The synthesis of this compound typically involves straightforward organic reactions, allowing for the modification of its structure to enhance desired properties.

- Synthetic Pathways : The compound can be synthesized via condensation reactions involving appropriate hydrazine derivatives and substituted benzaldehydes.

- Characterization Techniques : Common methods include Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound .

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The compound’s fluorine and hydroxyl groups play a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

- 4-Fluoro-2-hydroxybenzohydrazide

- 3-Fluoro-4-hydroxybenzonitrile

- 2-Fluoro-3-hydroxybenzaldehyde

- 3-Fluoro-4-hydroxybenzaldehyde

Comparison: 3-Fluoro-2-hydroxybenzohydrazide is unique due to the specific positioning of the fluorine and hydroxyl groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical behaviors and biological effects, making it a valuable compound for targeted research and applications .

Biologische Aktivität

3-Fluoro-2-hydroxybenzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a fluorine atom and a hydroxyl group on the benzene ring, which are crucial for its biological activity. The synthesis of this compound typically involves the reaction of 3-fluorobenzaldehyde with 2-hydroxybenzohydrazide under acidic or basic conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a derivative exhibited significant cytotoxic effects against various cancer cell lines, including hepatoma (HepG2), colon cancer (HCT-116), and lung cancer (A549) cells. The compound's mechanism of action appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of apoptotic proteins such as Bcl-2 and caspases .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 5.0 | ROS generation, apoptosis induction |

| HCT-116 | 4.5 | Caspase activation |

| A549 | 6.0 | Bcl-2 downregulation |

Antibacterial and Antifungal Activity

The antibacterial properties of hydrazone derivatives, including those derived from this compound, have also been investigated. Studies have shown that these compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents .

Table 2: Antibacterial Activity of Hydrazone Derivatives

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Gram-positive |

| Escherichia coli | 16 | Gram-negative |

| Candida albicans | 64 | Fungal |

Case Studies

- Antitumor Efficacy : A study published in Frontiers in Chemical Biology detailed the synthesis of metal complexes with hydrazone ligands derived from this compound. These complexes demonstrated enhanced anticancer activity compared to their free ligand counterparts, with IC50 values significantly lower than those observed for standard chemotherapeutics .

- Mechanistic Insights : Research conducted on the apoptotic pathways activated by these compounds revealed that they promote mitochondrial dysfunction and activate caspase cascades leading to cell death. This was evidenced by increased levels of cytochrome c in the cytosol and activation of downstream caspases .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Fluoro-2-hydroxybenzohydrazide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling a fluorinated benzoic acid derivative with hydrazine. For example, 3,5-difluoro-2-hydroxybenzoic acid derivatives can undergo esterification followed by hydrazinolysis to yield hydrazide analogs . Temperature optimization is critical: studies on analogous compounds (e.g., fluorobenzaldehyde derivatives) show that yields improve at 45–55°C due to enhanced reaction kinetics, while higher temperatures may promote side reactions like hydrolysis . Solvent choice (e.g., ethanol or DMF) and stoichiometric ratios of hydrazine to ester precursors should be systematically tested to minimize byproducts.

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use , , and NMR to confirm the presence of the hydrazide (-NH-NH) moiety and fluorine substitution patterns. For example, the hydroxyl proton in 2-hydroxybenzoic acid derivatives typically appears as a singlet near δ 10–12 ppm .

- X-ray Crystallography: Single-crystal diffraction (e.g., CCDC deposition protocols) resolves tautomerism and hydrogen-bonding networks. A related benzohydrazide derivative (CCDC-1477846) showed planar geometry at the hydrazone linkage, critical for coordination chemistry .

- FT-IR: Confirm the carbonyl (C=O) stretch near 1650–1700 cm and N-H stretches at 3200–3400 cm .

Advanced: How does this compound interact with transition metals, and what catalytic applications exist?

Methodological Answer:

The hydrazide group (-CONH-NH) acts as a bidentate ligand, coordinating via the carbonyl oxygen and hydrazinic nitrogen. For instance, oxidovanadium(V) complexes with similar benzohydrazides exhibit square-pyramidal geometry, enhancing catalytic activity in oxidation reactions . To study coordination:

Prepare metal salts (e.g., VO, Cu) in ethanol/water mixtures.

Monitor complex formation via UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox potential shifts).

Evaluate catalytic efficiency in model reactions (e.g., epoxidation of alkenes) under inert atmospheres .

Advanced: What strategies resolve contradictions in reported biological activities of fluorinated benzohydrazides?

Methodological Answer:

Discrepancies often arise from structural variations (e.g., fluorine positioning) or assay conditions. To address this:

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with fluorine at positions 2, 3, or 4 and compare bioactivity (e.g., enzyme inhibition assays against COX-2 or α-glucosidase) .

- Dose-Response Analysis: Use IC values to differentiate true inhibitory effects from cytotoxicity. For example, 3,5-difluoro-2-hydroxybenzoic acid derivatives show anti-inflammatory activity at 10–50 μM but induce apoptosis above 100 μM .

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental data .

Advanced: How can researchers optimize reaction conditions to suppress side products during hydrazide synthesis?

Methodological Answer:

Common side reactions include over-hydrolysis of esters or oxidation of hydrazides. Mitigation strategies:

- Controlled pH: Maintain mildly acidic conditions (pH 4–6) to prevent ester hydrolysis while promoting hydrazine nucleophilicity .

- Inert Atmosphere: Use nitrogen/argon to avoid oxidation of -NH-NH groups to azo compounds.

- Additive Screening: Introduce scavengers like molecular sieves to absorb water or stabilize intermediates. For example, in synthesizing 4-fluoro-benzohydrazide derivatives, adding pyridine improved yields by 15% .

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences. Cooling to 4°C maximizes crystal yield .

- Column Chromatography: Employ silica gel with ethyl acetate/hexane (3:7) for polar impurities. TLC (R ≈ 0.3 in same solvent) monitors purity.

- HPLC-Prep: For high-purity demands, use a C18 column with isocratic elution (acetonitrile:water = 60:40, 0.1% TFA) .

Advanced: What mechanistic insights explain the fluorescence properties of fluorinated benzohydrazides?

Methodological Answer:

Fluorine’s electron-withdrawing effect enhances conjugation in the aromatic system, shifting emission wavelengths. To study:

Measure fluorescence spectra (λ = 300–350 nm; λ = 400–450 nm) in DMSO.

Compare quantum yields with non-fluorinated analogs.

Computational TD-DFT calculations (e.g., Gaussian 16) model excited-state transitions, revealing charge-transfer states stabilized by fluorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.